molecular formula C19H25ClO2 B1205330 16beta-Chloroandrost-4-ene-3,17-dione CAS No. 6298-20-0

16beta-Chloroandrost-4-ene-3,17-dione

Cat. No.: B1205330
CAS No.: 6298-20-0
M. Wt: 320.9 g/mol
InChI Key: KZGAWCNISQUJCJ-HKQXQEGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Chloroandrost-4-ene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Research

  • Metabolism in Sports Doping : 4-Hydroxyandrost-4-ene-3,17-dione, structurally related to 16beta-Chloroandrost-4-ene-3,17-dione, has been studied for its metabolism in the context of sports doping. It undergoes various phase-I and phase-II metabolic transformations, indicating a complex metabolic profile (Kohler et al., 2007).

Veterinary Applications

  • Metabolism in Cattle : Research on 4-Chlorotestosterone acetate, a compound closely related to this compound, highlights its metabolic pathways in cattle. This includes the identification of primary urinary markers following intramuscular and oral administration, which are key for understanding its metabolism in bovine species (Le Bizec et al., 1998).

Microbial Transformation

  • Microbial Biotransformation : The transformation of androst-4-ene-3,17-dione by Beauveria bassiana, a process relevant to this compound, showcases the role of fungi in steroid modification. This study reveals the fungus's efficiency in hydroxylation and reduction of the steroid molecule (Xiong et al., 2006).

Solid-State Reactions

  • Solid-State Photodimerization : The solid-state photodimerization of androst-4-ene-3,17-dione offers insights into the behavior of steroids like this compound under UV radiation. This research contributes to understanding the physical chemistry of steroid modifications (DellaGreca et al., 2002).

Chemical Synthesis and Analysis

  • Synthesis and Analytical Studies : Studies on the synthesis of various androstenedione derivatives, including those structurally related to this compound, provide a foundation for the chemical synthesis and analysis of similar steroid compounds. This includes methods for hydroxylation and other modifications (Numazawa & Osawa, 1978).

Aromatase Inhibition Research

  • Aromatase Inhibition Studies : The differential inhibition of androst-4-en-3,17-dione aromatization, related to this compound, provides insights into the role of aromatase enzymes in steroid biosynthesis. This research is pivotal in understanding enzyme interactions with steroids (Lee et al., 1975).

Properties

CAS No.

6298-20-0

Molecular Formula

C19H25ClO2

Molecular Weight

320.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16S)-16-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25ClO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-16H,3-8,10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1

InChI Key

KZGAWCNISQUJCJ-HKQXQEGQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)Cl)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)Cl)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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